Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Dissimilar-at-boron N-BODIPYs: from light-harvesting multichromophoric arrays to CPL-bright chiral-at-boron BODIPYs†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01561K
We report a workable and easy approach for the direct post-multifunctionalization of common BODIPYs (F-BODIPYs) with minimal interference to the starting photophysical behavior. It entails the easy transformation of an F-BODIPY into the corresponding N-BODIPY by using a dissimilarly-N,N′-disubstituted bis(sulfonamide), which is easily obtained from ethane-1,2-diamine. This approach is exemplified by the rapid synthesis of a selected battery of unprecedented dissimilar-at-boron N-BODIPYs, which are rationally designed to act as efficient multichromophoric arrays for light harvesting by excitation energy transfer, as specific bioprobes for fluorescent imaging, or as efficient chiroptical dyes exhibiting visible circular dichroism and circularly polarized luminescence. Noticeably, this approach has led to the synthesis of the first CPL-bright chiral-at-boron BODIPYs, a significant novelty in BODIPY chemistry and CPL emitters.
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Repercussions of multi-electron uptake by a twistacene: a reduction-induced double dehydrogenative annulation†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01282D
Chemical reduction of highly-twisted 9,10,11,20,21,22-hexaphenyltetrabenzo[a,c,l,n]pentacene (C74H46, 1) was investigated using Li and Cs metals as the reducing agents. The Cs-induced reduction of 1 in the presence of 18-crown-6 ether enabled the isolation of a solvent-separated ion pair (SSIP) with a “naked” monoanion. Upon reduction with Li metal, a double reductive dehydrogenative annulation of 1 was observed to afford a new C74H422− dianion. The latter was shown to undergo a further reduction to C74H424− without additional core transformation. All products were characterized by single-crystal X-ray diffraction and spectroscopic methods. Subsequent in-depth theoretical analysis of one vs. two and four electron uptake by 1 provided insights into how the changes of geometry, aromaticity and charge facilitated the core transformation of twistacene observed upon two-fold reduction. These experimental and theoretical results pave the way to understanding of the reduction-induced core transformations of highly twisted and strained π-systems.
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Access to phosphorus-containing cyclopenta[b]benzofuranols via a serendipitous cascade reaction promoted by a bifunctional phosphonium salt†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO00979C
In the current work, we serendipitously discovered a cascade reaction of readily available flavonoid derivatives with phosphine oxides by harnessing a bifunctional phosphonium salt catalyst, affording a variety of architecturally complex cyclopenta[b]benzofuranols with phosphorus-containing units in good yields. Mechanistic investigations revealed that this cascade process involved a cumulative diene as the key intermediate. Furthermore, an initial study of an asymmetric version of this reaction was conducted, in which the chiral product was generated in moderate yield with moderate enantioselectivity.
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Contents list
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90092D
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90091F
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90090H
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90098C
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Correction: Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90094K
Correction for ‘Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols’ by Dingguo Song et al., Org. Chem. Front., 2023, https://doi.org/10.1039/D3QO01220D.
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90093B
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Tetraphenylethene-based macrocycles with dual-ring topology: synthesis, structures, and applications
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01426F
In the past few decades, macrocycles with different structures and functions have played a crucial role in supramolecular chemistry. Due to its symmetrical structure, simple synthesis process, good stability, and easily adaptable reaction sites, tetraphenylethylene (TPE) has gained recognition as a universal basic block in macrocyclic chemistry, supramolecular aggregate materials, etc. A series of eight-shaped double macrocycles can be formed by connecting the benzene rings of TPE in pairs. Compared with monomacrocycles, the unique structures of bismacrocycles lead to their specific recognition and assembly properties, and also a wide range of applications, including biological imaging, fluorescent probes, and optoelectronic devices. This review focuses on the eight-shaped double-ring structure of TPE, summarizing the research on neutral molecular structures, ionic molecular structures, and metal molecular structures, and future research directions.
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Correction: An overview of the applications of chiral phosphoric acid organocatalysts in enantioselective additions to CO and CN bonds
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90085A
Correction for ‘An overview of the applications of chiral phosphoric acid organocatalysts in enantioselective additions to CO and CN bonds’ by Xabier del Corte et al., Org. Chem. Front., 2022, 9, 6331–6399, https://doi.org/10.1039/D2QO01209J.
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Enantioselective synthesis of pyrroloquinolines via a three-component Povarov reaction with aminoindoles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01563G
A three-component Povarov reaction has been established to enantioselectively construct pyrroloquinolines in the presence of a chiral phosphoric acid. This one-pot process affords the structurally important pyrroloquinolines exclusively as a single diastereomer in 53 to >99% yields with 55 to 99% ee. This catalytic protocol provides concise access to enantioenriched pyrroloquinolines, enabling the regiospecific construction of three types of annulated cycles in the carbocyclic ring of indole. This approach presents an alternative methodology for the straightforward functionalization of the carbocyclic ring of indoles.
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Nucleophilic organocatalysis involving radical intermediates
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01435E
The field of nucleophilic organocatalysis has garnered enormous interest and utility in the past two decades. Additionally, radical chemistry, mainly driven by the research progress in photocatalysis and electrocatalysis, has regained extensive attention. The unique reactivity of free radicals, which is different that of from closed-shell species, provides a solution to issues in electron-pair-mechanism-based catalysis. In this review, we highlight the advances in single-electron nucleophilic organocatalysis. We have separated the review into amine, N-heterocyclic carbene (NHC) and phosphine sections according to the type of organocatalyst. The strategies for the generation of radical species and the formation of new bonds are emphasized in the discussions of specific reactions. The final section provides a brief outline of the relationships among different nucleophilic organocatalysis and the prospects for future development.
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Electroselective C(sp3)–H deuteration of isoindolinones†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01782F
Development of precise deuteration reactions is highly desirable for organic synthesis, analytical chemistry and pharmaceutical chemistry. The electrochemical C(sp3)–H deuteration of isoindolinones via a H/D exchange reaction is presented for the first time. This paired electrochemical protocol provides an efficient way to synthesize deuterated isoindolinones under mild neutral conditions (39 examples, up to 97% D-incorporation). This precise deuteration method can be used for site-selective D-labeling of a number of pharmaceutical molecules. Furthermore, valuable bisdeuterated isoindolines are generally accessible via a reduction of isoindolinones. This protocol provides an efficient route for the construction of C–D bonds with high regioselectivity.
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BX3-mediated borylation for the synthesis of organoboron compounds
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01487H
Organoboron compounds now known as versatile building blocks are broadly used in a variety of transformations in the fields of organic synthesis, drug synthesis, and materials science. The practical and convenient synthesis methodology of organoboron compounds has been well developed. Generally, organoboron compounds are prepared through transmetalation reactions using organolithium or organomagnesium reagents, hydroboration of C–C unsaturated bonds, borylation of CX double bonds, or borylation of C–H/C–X bonds. Among these methods, bis(pinacolato)diboron (B2pin2) and pinacol borane (HBpin) are used extensively. Recently, borylation mediated by BX3 for the efficient synthesis of organoborons has been well developed. In this review, we summarize the research on borylation driven by BX3 in the fields of organic synthesis and drug synthesis, including (1) borylative difunctionalization of C–C unsaturated bonds and (2) C–H bond borylation. The strategies of borylation processes as well as the scopes, limits, and mechanisms of these approaches are addressed.
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Regio- and stereoselective divergent cross-coupling of alkynes and disubstituted alkenes via photoredox cobalt dual catalysis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01281F
Achieving divergent synthesis from the same substrates quickly to generate different products remains an attractive objective in synthetic chemistry and the medicinal industry. Here, we report a discovery of highly selective divergent cross-coupling of alkynes and disubstituted alkenes by merging visible light photoredox and cobalt catalysis. Under otherwise identical conditions, the use of either a hemilabile P,N-ligand or a strong bidentate diphosphine ligand leads to ene-type coupling or reductive coupling of alkynes and Tulipalin A, producing stereodefined 1,4-diene or trisubstituted alkene products, respectively. The approaches feature considerable advantages for the straightforward synthesis of stereodefined multiple substituted alkenes, such as easily available substrates, low catalyst loading of an organophotocatalyst, excellent regio- and stereoselectivity, good functional group tolerance, and mild reaction conditions. Reasonable catalytic reaction pathways from the same cobaltacyclopentene intermediate have been proposed.
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Photoinduced defluorinative alkylation of trifluoromethyl alkenes with carbonyl derivatives by C–C bond scission†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01490H
The development of novel radical precursors for the preparation of structurally diverse gem-difluoroalkenes is still in great demand, especially those enabled by metal-free catalysis. In this context, a metal-free photoinduced method for the synthesis of gem-difluoroalkenes was established, in which various carbonyl derivatives were successfully used as alkyl radical precursors via C–C bond cleavage to react with available α-trifluoromethylstyrenes. In particular, the successful gram-scale synthesis and late-stage modification for biologically active molecules highlights their potential value in drug discovery.
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Visible-light-induced electron donor–acceptor (EDA) complex-initiated synthesis of non-anomeric S-aryl glycosides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01495A
A visible-light-induced protocol for the preparation of S-aryl thioglycosides has been reported. This metal- and photocatalyst-free protocol is based on electron donor–acceptor (EDA) complexes formed between glycosyl N-hydroxyphthalimide esters and thiophenol. This method avoids the use of high temperature, transition metals and photocatalysts, providing an environmentally friendly, simple and efficient protocol. This process gives access to a series of S-aryl thioglycosides in moderate to excellent yields with good control of the anomeric configuration.
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Imine induced metal-free C–H arylation of indoles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01002C
We report a metal-free and mild protocol for the direct arylation of indole at the C2 position using an imine transient directing group. Aryltriazenes are used as the aryl source with controllable activity, releasing the aryl radical and amine in a sustained manner under the action of a promoter. The transient imine directing groups were generated in situ by condensation of indole-3-carbaldehydes and the released amine to facilitate the direct C2 arylation of indoles via aryl radical addition with the assistance of transient unsaturated imine. This strategy is characterized by the absence of additional auxiliary groups, simple operation, and metal-free and mild reaction conditions, and provides insight into the metal-free direct arylation of indoles induced by in situ generated transient directing groups.
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Site-selective C–H difunctionalization of N-alkyl activated azaarenes via the synergistic catalysis of graphene oxide and visible light†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01375H
Strategies for site-selective C–H difunctionalization on N-alkyl activated azaarenes have attracted considerable attention as a powerful tool in heterocyclic chemistry. By employing graphene oxide (GO) as a heterogeneous cocatalyst, the visible light-induced site-selective difunctionalizations of pyridiniums/quinoliniums provided a distinct and straightforward synthetic route toward C4- and C2-selective phosphonation of the pyridinone/quinolinone/quinolone cores. Furthermore, the site-selectivity on quinoliniums could be successfully switched from C4 to C2 by changing the base and solvent. This coordination of catalysis systems drove the regioselective phosphonyl radical and phosphoryl anion addition to N-alkyl activated azaarenes, respectively, and subsequent oxidation with air as the terminal oxidant. In vitro antitumor studies showed that complex 3c participated in mitochondria-mediated pathways on the apoptosis of HeLa cells to 42.2% (21 μM). Phosphorus-based organocatalyst 4e, as one of the optical materials, offered efficient tuning of the emission and quantum yields.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, ORGANIC 有机化学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.70 24 Science Citation Index Expanded Not
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